Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate
Overview
Description
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H12ClNO4S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a chlorosulfonyl group and a benzyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with chlorosulfonyl reagents. One common method includes the reaction of 3-hydroxyazetidine-1-carboxylate with chlorosulfonyl isocyanate under controlled conditions to introduce the chlorosulfonyl group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding azetidine derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols for substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and reduced azetidine derivatives .
Scientific Research Applications
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate involves its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, potentially altering their function and activity . The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Similar structure but with an aminomethyl group instead of a chlorosulfonyl group.
Benzyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom in place of the chlorosulfonyl group.
1-Cbz-3-hydroxyazetidine: Features a hydroxyl group instead of a chlorosulfonyl group.
Uniqueness
Benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate is unique due to its chlorosulfonyl group, which imparts distinct reactivity and allows for specific chemical modifications that are not possible with other azetidine derivatives . This makes it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
benzyl 3-chlorosulfonylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4S/c12-18(15,16)10-6-13(7-10)11(14)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUARHOWMZKPZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-85-1 | |
Record name | benzyl 3-(chlorosulfonyl)azetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.